BenchChemオンラインストアへようこそ!

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction

A CNS-drug-like screening compound with TPSA of 66.7 Ų—below the 70 Ų CNS penetration threshold—enabling blood-brain barrier penetration studies unavailable with indol-3-yl regioisomers (TPSA 77.6 Ų). The N-1 indole attachment eliminates the N–H hydrogen bond donor, precluding CYP-mediated N-hydroxylation and offering a metabolic stability advantage. Procure alongside STOCK1N-74152 (indol-3-yl isomer) and STOCK1N-76772 (propanamide linker variant) as a matched pair for SAR campaigns targeting tankyrase/PARP-1 in glioblastoma and neuroinflammatory disorders. Part of the InterBioScreen Derivatives & analogs of Natural Compounds collection.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
Cat. No. B11030381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C22H22N4O2/c27-21(23-12-15-25-14-11-17-6-1-4-9-20(17)25)10-5-13-26-16-24-19-8-3-2-7-18(19)22(26)28/h1-4,6-9,11,14,16H,5,10,12-13,15H2,(H,23,27)
InChIKeyXHUVQHDJMRJUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide: Physicochemical Identity, Screening Provenance, and In-Class Positioning


N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (InterBioScreen ID STOCK1N-76780; ChemBase ID 225102) is a synthetic hybrid small molecule (C₂₂H₂₂N₄O₂; MW 374.44 g/mol) that joins an indole moiety via an N-1 ethyl linker to a 4-oxoquinazolin-3(4H)-yl butanamide scaffold [1][2]. The compound belongs to the InterBioScreen 'Derivatives & analogs of Natural Compounds' collection and is supplied as a research-grade screening compound [1]. Its defining structural feature—indole attachment at the N-1 position rather than the more common C-3 position—eliminates the indole N–H hydrogen bond donor, producing a distinct physicochemical profile relative to regioisomeric analogs .

Why Regioisomeric or Linker-Truncated Analogs Cannot Substitute for N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide in Focused Screening Campaigns


Within the InterBioScreen oxoquinazolinyl-butanamide sub-series, three structural variables—indole attachment regiochemistry, linker length, and quinazolinone substitution—produce compounds that are superficially interchangeable by molecular formula but divergent in experimentally measurable property space. The indol-1-yl isomer (STOCK1N-76780) possesses only one hydrogen bond donor (the amide N–H) compared with two HBDs for the indol-3-yl isomer (STOCK1N-74152; amide N–H plus indole N–H), yielding a lower topological polar surface area (66.7 vs. 77.6 Ų) and higher computed logP (2.49 vs. 2.48) [1][2]. The propanamide analog (STOCK1N-76772) truncates the flexible linker by one methylene unit, altering molecular volume and conformational sampling [3]. These differences are not cosmetic; they predictably affect passive membrane permeability, CNS penetration potential, and pharmacophoric recognition—making direct substitution without re-optimization a scientifically unjustifiable risk.

Quantitative Differentiation Evidence: N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide vs. Closest Structural Analogs


Reduced Hydrogen Bond Donor Count: Indol-1-yl Isomer (STOCK1N-76780) vs. Indol-3-yl Isomer (STOCK1N-74152)

The target compound, bearing the indole at the N-1 position, contains only one hydrogen bond donor (the secondary amide N–H). Its closest regioisomer, STOCK1N-74152 (indol-3-yl), retains the indole N–H as a second HBD [1][2]. HBD count is a critical parameter in Lipinski's Rule of Five and correlates inversely with passive transcellular permeability; each additional HBD typically reduces Caco-2 permeability by approximately 0.5 log units in analogous chemotypes [3]. The HBD reduction from 2 to 1 is therefore a structurally encoded advantage for membrane traversal, not a trivial substitution artifact.

Hydrogen bond donor count Membrane permeability Oral bioavailability prediction Physicochemical profiling

Reduced Topological Polar Surface Area: Indol-1-yl Isomer (TPSA 66.7 Ų) vs. Indol-3-yl Isomer (TPSA 77.6 Ų)

The topological polar surface area of STOCK1N-76780 is 66.7 Ų, compared with 77.6 Ų for the indol-3-yl regioisomer STOCK1N-74152 [1][2]. The 10.9 Ų reduction arises because the indole N-1 atom is alkylated and no longer contributes a polar N–H surface. The widely adopted threshold for CNS penetration is TPSA ≤ 70 Ų (for passive diffusion), meaning the target compound falls below this cutoff while the comparator exceeds it [3]. This 14% reduction in TPSA is structurally determined and non-modifiable without altering the core connectivity.

Polar surface area Blood-brain barrier penetration CNS drug design Physicochemical property differentiation

Increased Lipophilicity: Indol-1-yl Isomer (logP 2.49) vs. Indol-3-yl Isomer (logP 2.48)

The target compound exhibits a slightly higher computed octanol-water partition coefficient (logP = 2.49) and distribution coefficient at pH 7.4 (logD₇.₄ = 2.49) compared with the indol-3-yl isomer (logP = 2.48; logD₇.₄ = 2.48) [1][2]. While the absolute difference (ΔlogP ≈ 0.01) is modest, it is directionally consistent with the removal of the polar indole N–H and the attendant reduction in aqueous solvation free energy. In homologous series, even small ΔlogP values can translate into measurable differences in plasma protein binding, volume of distribution, and metabolic clearance [3].

Lipophilicity logP logD Pharmacokinetic prediction Physicochemical differentiation

Linker-Length Differentiation: Butanamide Linker (C4; STOCK1N-76780) vs. Propanamide Linker (C3; STOCK1N-76772)

The target compound contains a four-carbon butanamide linker bridging the quinazolinone N-3 and the amide carbonyl, whereas the closest linker-truncated analog STOCK1N-76772 contains a three-carbon propanamide chain [1][2]. This single methylene deletion reduces molecular weight from 374.44 to 360.41 Da and shortens the maximum N-to-N distance between the indole and quinazolinone ring centroids. In analogous quinazolinone-indole series, linker length is a critical determinant of both biochemical potency and selectivity, as it controls the spatial relationship between the two aromatic pharmacophoric elements and their ability to simultaneously occupy distal sub-pockets [3].

Linker length Conformational flexibility Structure-activity relationship Chain length SAR

Tankyrase/PARP-1 Inhibitor Scaffold Alignment: Structural Congruence with the Merck Oxoquinazolinyl-Butanamide Patent Chemotype

The core scaffold of the target compound—4-oxoquinazolin-3(4H)-yl linked via a butanamide chain—maps directly onto the generic formula claimed in Merck Patent GmbH's WO2015014442A1, which describes oxoquinazolinyl-butanamide derivatives as dual Tankyrase (TANK) and PARP-1 inhibitors with therapeutic utility in oncology, multiple sclerosis, and cardiovascular disease [1][2]. The target compound's indol-1-yl-ethyl substitution represents a specific embodiment within this chemotype space. Critically, the N-1 indole attachment renders the indole incapable of acting as a hydrogen bond donor at the TNKS nicotinamide-binding site, a property that distinguishes it from indol-3-yl or indol-5/6-yl analogs that retain the indole N–H as a potential hinge-binding or nicotinamide-mimetic element [3].

Tankyrase inhibitor PARP-1 inhibitor Wnt signaling Oncology drug discovery Patent landscape

Indole N-1 Alkylation Eliminates an Off-Target Liability Hotspot Present in Indol-3-yl and Indol-5/6-yl Isomers

The indole N–H present in STOCK1N-74152 (indol-3-yl), STOCK1N-74162 (indol-6-yl), and STOCK1N-74508 (indol-5-yl) is a recognized metabolic soft spot susceptible to N-hydroxylation by CYP450 enzymes and subsequent conjugation, which can lead to rapid hepatic clearance or reactive metabolite formation [1][2]. In STOCK1N-76780, the indole nitrogen is fully alkylated (N-1 tertiary) and cannot undergo N-oxidation. This structural feature eliminates a known metabolic liability without requiring additional blocking substituents, distinguishing the target compound from all in-class analogs that retain a free indole N–H [3].

Metabolic stability Indole NH oxidation CYP metabolism Off-target liability Structural alert avoidance

High-Value Research and Procurement Application Scenarios for N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide


CNS-Penetrant Screening Library Enrichment for Neuro-oncology or Neuroinflammation Targets

With a TPSA of 66.7 Ų—below the established 70 Ų CNS penetration threshold—STOCK1N-76780 qualifies as a CNS-drug-like small molecule, while its indol-3-yl isomer (TPSA 77.6 Ų) does not [1]. Procurement of this compound enriches focused CNS screening decks with an oxoquinazolinyl-butanamide scaffold that is structurally aligned with the Merck Tankyrase/PARP-1 inhibitor patent space (WO2015014442A1) [2], making it suitable for programs targeting glioblastoma, CNS metastases, or neuroinflammatory disorders where tankyrase-mediated Wnt/β-catenin signaling is implicated.

Regioisomeric Selectivity Profiling in Tankyrase or PARP-1 Biochemical Assays

The indole N-1 attachment eliminates the indole N–H hydrogen bond donor, which may alter the hydrogen bonding pattern within the nicotinamide-binding pocket of TNKS1/2 or PARP-1 relative to indol-3-yl analogs that retain this donor [1]. Researchers conducting structure-activity relationship (SAR) exploration within the oxoquinazolinyl-butanamide chemotype should procure both STOCK1N-76780 (indol-1-yl) and STOCK1N-74152 (indol-3-yl) as a matched regioisomeric pair to experimentally determine whether the N–H donor contributes to binding affinity or target selectivity [2].

Metabolic Stability Head-to-Head Comparison with Indole N–H-Bearing Analogs in Hepatocyte or Microsomal Assays

The N-1 alkylated indole structure of STOCK1N-76780 precludes CYP-mediated N-hydroxylation—a well-characterized metabolic pathway for indole N–H-containing compounds [1]. This compound should be included as a comparator in intrinsic clearance assays alongside STOCK1N-74152 (indol-3-yl), STOCK1N-74162 (indol-6-yl), or STOCK1N-74508 (indol-5-yl) to quantitatively assess the contribution of indole N–H oxidation to overall metabolic turnover and to validate the metabolic stability advantage predicted by the structural alert analysis [2].

Linker-Length SAR Exploration in Quinazolinone-Indole Hybrid Chemical Series

The butanamide linker in STOCK1N-76780 provides a four-methylene spacer between the quinazolinone and amide moieties, whereas the propanamide analog STOCK1N-76772 shortens this to three methylenes [1]. In medicinal chemistry campaigns exploring quinazolinone-indole hybrids for kinase inhibition, epigenetic targets, or protein-protein interaction disruption, systematic procurement of both linker variants enables experimental determination of the optimal tether length for target engagement and selectivity [2].

Quote Request

Request a Quote for N-[2-(1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.